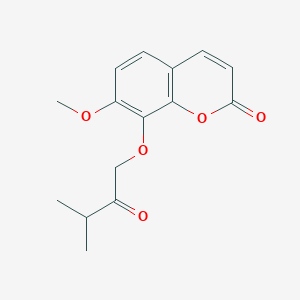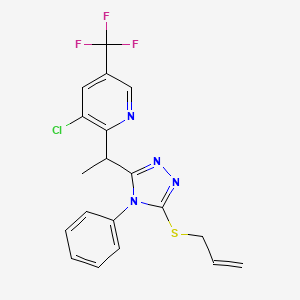
2-(1-(5-(Allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(5-(Allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C19H16ClF3N4S and its molecular weight is 424.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Analysis
Experimental and theoretical studies have been conducted on similar compounds, focusing on their molecular structure, vibrational assignments, molecular orbital energies, and other properties using techniques like FTIR, NMR, UV–Visible spectra, and X-ray diffraction. For example, Ataol and Ekici (2014) conducted detailed investigations using Density Functional Theory and other approaches to understand the properties of a closely related compound (Ç. Y. Ataol & Ö. Ekici, 2014).
Synthesis of Derivatives
Various methods have been developed for synthesizing novel derivatives containing the 1,2,4-triazole ring. For instance, Mobinikhaledi et al. (2010) prepared novel Schiff bases using a similar compound under facile conditions (A. Mobinikhaledi, N. Foroughifar, M. Khanpour, & S. Ebrahimi, 2010).
Antimicrobial Activities
Some derivatives have been evaluated for their potential antimicrobial activities. Mahyavanshi, Shukla, and Parmar (2017) synthesized a series of compounds and assessed their in vitro antibacterial and antifungal activities (J. B. Mahyavanshi, M. B. Shukla, & K. Parmar, 2017).
Electron-Transport Materials
Compounds with triazole and pyridine hybrid molecules have been studied as electron-transport materials in organic light-emitting diodes (OLEDs). Li et al. (2014) demonstrated that these compounds offer improved electron injection and carrier confinement in OLEDs (X.-l. Li et al., 2014).
Corrosion Inhibition
Research also shows that triazole derivatives can be effective corrosion inhibitors for metals. Ansari, Quraishi, and Singh (2014) found that Schiff’s bases of pyridyl substituted triazoles are efficient in preventing corrosion of mild steel in hydrochloric acid solutions (K. R. Ansari, M. Quraishi, & A. Singh, 2014).
Mechanism of Action
The compound also contains a trifluoromethyl group , which is often used in pharmaceuticals and agrochemicals . Trifluoromethyl groups can enhance the metabolic stability and lipophilicity of a compound, potentially improving its pharmacokinetic properties .
The pyridine ring in the compound is a basic heterocyclic aromatic organic compound. Similar to benzene, pyridine ring is often used as a scaffold in therapeutic agents and is associated with various types of biological activity .
The allylsulfanyl group might be involved in the formation of carbon-centered radical intermediates, which could play a role in the compound’s mode of action .
Properties
IUPAC Name |
3-chloro-2-[1-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4S/c1-3-9-28-18-26-25-17(27(18)14-7-5-4-6-8-14)12(2)16-15(20)10-13(11-24-16)19(21,22)23/h3-8,10-12H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYJGBHTQVZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C3=CC=CC=C3)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2436231.png)
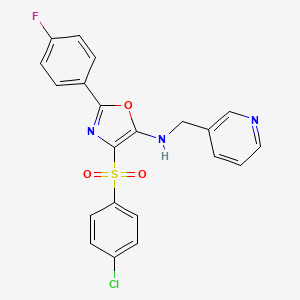


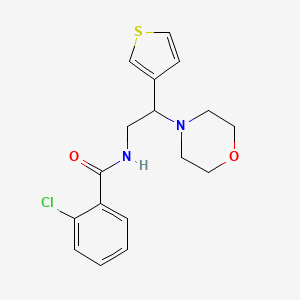
![5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one](/img/structure/B2436243.png)
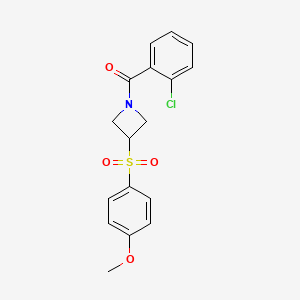
![2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide](/img/structure/B2436246.png)
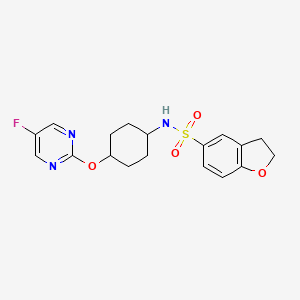
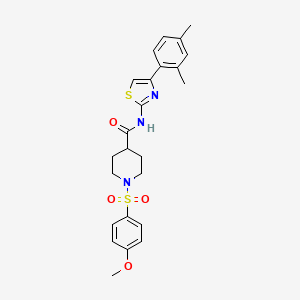
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436250.png)
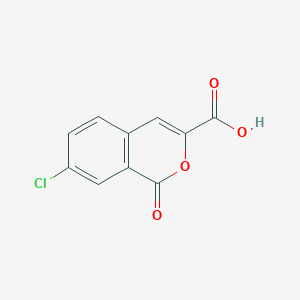
![6-[2-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2436253.png)
